FF-10101 is a novel small-molecule inhibitor specifically designed to target FMS-like tyrosine kinase 3 (FLT3) [, , , , , , , ]. This compound is classified as a type I tyrosine kinase inhibitor (TKI) and is recognized as the first irreversible inhibitor of FLT3 [, , , , ]. This irreversibility stems from its ability to form a covalent bond with the FLT3 protein [, , , , ]. FF-10101 has garnered significant interest in scientific research due to its potential as a therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations [, , , , , , , , ].
FF-10101 is a novel irreversible inhibitor specifically targeting the fms-like tyrosine kinase 3, commonly referred to as FLT3. This compound has been designed to address the challenges associated with resistance to existing FLT3 inhibitors, particularly in the context of acute myeloid leukemia (AML). FF-10101 demonstrates selective and potent inhibitory activities against FLT3 by forming a covalent bond with the cysteine residue at position 695 (C695) of the kinase domain, which enhances its effectiveness compared to other inhibitors.
FF-10101 was originally designed and synthesized by FUJIFILM Corporation. The compound has undergone extensive preclinical studies and clinical trials to evaluate its safety, efficacy, and pharmacokinetic properties in patients with relapsed or refractory AML.
FF-10101 is classified as an irreversible, covalent inhibitor of FLT3. It represents a new generation of small-molecule inhibitors that differ from traditional reversible inhibitors by permanently modifying the target protein, thereby providing sustained inhibition of kinase activity.
The synthesis of FF-10101 involves several key steps that include the formation of a complex organic structure. The compound's chemical formula is given as:
The synthesis process includes:
The molecular structure of FF-10101 has been elucidated through crystallographic studies, revealing its binding mode with FLT3. The co-crystal structure shows that FF-10101 forms a covalent bond with C695 in the FLT3 kinase domain. This interaction is crucial for its irreversible inhibition.
The Protein Data Bank ID for the co-crystal structure of FLT3 bound to FF-10101 is 5X02. This structural data provides insights into how FF-10101 interacts with its target at the molecular level.
The primary reaction mechanism involves the covalent modification of the C695 residue in the FLT3 kinase domain. The formation of this covalent bond leads to:
In vitro assays demonstrated that FF-10101 maintains potent inhibitory effects even after washout, indicating sustained inhibition due to its covalent binding nature.
FF-10101 acts by irreversibly binding to the C695 residue in the FLT3 kinase domain, leading to:
Pharmacokinetic studies indicate that FF-10101 achieves effective plasma concentrations that correlate with significant inhibition of FLT3 activity in patients, enhancing its therapeutic potential.
FF-10101 is a solid compound at room temperature with specific melting and boiling points determined during characterization studies.
Key chemical properties include:
Relevant data from pharmacokinetic studies indicate that FF-10101 has a half-life suitable for once-daily dosing regimens in clinical settings.
FF-10101 is primarily investigated for its application in treating patients with relapsed or refractory acute myeloid leukemia harboring FLT3 mutations. Clinical trials have focused on determining its safety profile, optimal dosing strategies, and efficacy compared to existing therapies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2